1-Methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid
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Overview
Description
1-Methyl-5-pyridin-3-ylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyridine ring attached to the pyrrolidinone structure. The addition of perchloric acid forms a salt, enhancing its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can tune the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which have significant biological and chemical properties .
Scientific Research Applications
1-Methyl-5-pyridin-3-ylpyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidinone ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a five-membered lactam ring.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidinone ring.
Uniqueness: 1-Methyl-5-pyridin-3-ylpyrrolidin-2-one is unique due to the presence of the pyridine ring, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C10H13ClN2O5 |
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Molecular Weight |
276.67 g/mol |
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;2-1(3,4)5/h2-3,6-7,9H,4-5H2,1H3;(H,2,3,4,5) |
InChI Key |
BCPGJSNBNYRZDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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